molecular formula C14H14O2 B11889937 2-(Naphthalen-1-yl)-1,3-dioxane CAS No. 66671-26-9

2-(Naphthalen-1-yl)-1,3-dioxane

Katalognummer: B11889937
CAS-Nummer: 66671-26-9
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: MRSKQUQYHTUWQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Naphthalen-1-yl)-1,3-dioxane is an organic compound characterized by a naphthalene ring fused to a 1,3-dioxane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yl)-1,3-dioxane typically involves the cyclization of naphthalene derivatives with appropriate dioxane precursors. One common method includes the reaction of naphthalene-1-carbaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxane ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Naphthalen-1-yl)-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-1,3-dioxane-2-one.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,3-dioxane-2-one, while substitution reactions can produce a variety of functionalized naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Naphthalen-1-yl)-1,3-dioxane has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Naphthalen-1-yl)-1,3-dioxane involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphthalene: A simpler aromatic hydrocarbon with similar structural features.

    1,3-Dioxane: A cyclic ether with a similar ring structure but without the naphthalene moiety.

    Naphthalene-1,3-dioxane-2-one: An oxidized derivative of 2-(Naphthalen-1-yl)-1,3-dioxane.

Uniqueness

This compound is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

66671-26-9

Molekularformel

C14H14O2

Molekulargewicht

214.26 g/mol

IUPAC-Name

2-naphthalen-1-yl-1,3-dioxane

InChI

InChI=1S/C14H14O2/c1-2-7-12-11(5-1)6-3-8-13(12)14-15-9-4-10-16-14/h1-3,5-8,14H,4,9-10H2

InChI-Schlüssel

MRSKQUQYHTUWQW-UHFFFAOYSA-N

Kanonische SMILES

C1COC(OC1)C2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.